molecular formula C22H28ClN3OS B2593680 4-butyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide CAS No. 450340-50-8

4-butyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide

Cat. No.: B2593680
CAS No.: 450340-50-8
M. Wt: 418
InChI Key: PKSYGORHWJKPCU-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core fused with a cyclohexane carboxamide group. Key structural elements include:

  • 3-Chlorophenyl substituent: Attached to the pyrazole ring, likely influencing electronic properties and receptor interactions.
  • Butyl chain: A linear alkyl group on the cyclohexane carboxamide, which may enhance lipophilicity and membrane permeability.
  • Cyclohexane carboxamide: A rigid carbocyclic system contributing to conformational stability.

Properties

IUPAC Name

4-butyl-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3OS/c1-2-3-5-15-8-10-16(11-9-15)22(27)24-21-19-13-28-14-20(19)25-26(21)18-7-4-6-17(23)12-18/h4,6-7,12,15-16H,2-3,5,8-11,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSYGORHWJKPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of a suitable precursor, such as a thienyl hydrazine derivative, with a diketone or an equivalent compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the thieno[3,4-c]pyrazole core.

    Attachment of the Butyl Group: The butyl group can be introduced through an alkylation reaction, using a butyl halide and a suitable base.

    Formation of the Cyclohexane Carboxamide Moiety: This step involves the reaction of the intermediate compound with cyclohexanecarboxylic acid or its derivatives, under conditions that promote amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques. The scalability of the synthesis process is crucial for industrial applications, and factors such as yield, purity, and cost-effectiveness are carefully considered.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, acids, and bases, depending on the specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in alcohols or amines. Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

4-butyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4-butyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carboxamide Derivatives with Thienopyrazole Cores

Compound from :

1-(4-Chlorophenyl)-N-[2-(2-methyl-2-propanyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide

  • Key differences :
    • Cyclopentane vs. cyclohexane carboxamide (smaller ring size may reduce steric hindrance).
    • 4-Chlorophenyl vs. 3-chlorophenyl substituent (para vs. meta substitution alters electronic effects).
    • Tert-butyl group instead of linear butyl chain (branched alkyl chain may affect solubility).
  • Implications : The cyclopentane carboxamide and tert-butyl group could improve metabolic stability compared to the target compound’s linear butyl chain .
Compound from :

9-Chloro-N-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydroacridine-3-carboxamide

  • Key differences: Acridine core vs. thienopyrazole (planar aromatic system vs. sulfur-containing fused ring). Dual chloro/fluoro substituents vs.
  • Implications: The acridine moiety may confer DNA intercalation properties, while the thienopyrazole in the target compound is more likely to engage in hydrophobic interactions .

Pyrazole Carboxamides with Bioactivity Data

Compound from :

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

  • Biological activity: IC50 = 0.139 nM at cannabinoid CB1 receptors.
  • Key differences: Simpler pyrazole ring vs. fused thienopyrazole. Multiple chlorophenyl groups (2,4-dichlorophenyl) vs. single 3-chlorophenyl. Pyridylmethyl substituent vs. cyclohexane carboxamide.
  • Implications: The fused thienopyrazole in the target compound may offer greater rigidity and selectivity for specific receptors compared to the simpler pyrazole scaffold .

Cyclohexane Carboxamide Analogues

Compound from :

N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide

  • Key differences: Hydroxyphenyl group vs. Dichloro substitution vs. single chloro group.
  • Implications : The hydroxyl group in this analogue may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound’s hydrophobic substituents .

Critical Analysis of Structural Variations

  • Alkyl Chain Effects : The linear butyl chain in the target compound may increase membrane permeability compared to branched tert-butyl groups but could also enhance metabolic degradation.
  • Heterocyclic Cores: Thienopyrazole offers a balance of rigidity and electronic diversity compared to simpler pyrazoles () or acridines (), which may translate to unique pharmacological profiles.

Biological Activity

4-butyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide is a thienopyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a thieno[3,4-c]pyrazole core, a butyl group, and a chlorophenyl substituent, which contribute to its pharmacological properties.

The compound's molecular formula is C22H28ClN3OSC_{22}H_{28}ClN_{3}OS with a molecular weight of approximately 450.0 g/mol. Its structure allows for various interactions within biological systems, which is crucial for its activity.

PropertyValue
Molecular FormulaC22H28ClN3OS
Molecular Weight450.0 g/mol
IUPAC NameThis compound
CAS Number450340-50-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation. The thienopyrazole core is known for its role in modulating various biological processes, suggesting potential therapeutic effects against diseases such as cancer and inflammatory disorders.

Anti-inflammatory Activity

Studies have shown that thienopyrazole derivatives exhibit significant anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. For instance, compounds similar to this compound have demonstrated the ability to reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS) .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit tumor cell growth. Thienopyrazole derivatives have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The compound's interaction with key signaling pathways involved in cancer proliferation makes it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Similar compounds have been tested against various bacterial and fungal strains with promising results. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential microbial enzymes .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thienopyrazole derivatives similar to this compound:

  • Synthesis and Evaluation : A series of pyrazole derivatives were synthesized and evaluated for their biological activities. The study highlighted the structure-activity relationship (SAR), indicating that modifications on the thienopyrazole core significantly affect biological efficacy .
  • Antitumor Activity : In vitro studies demonstrated that certain thienopyrazole derivatives exhibited potent activity against BRAF(V600E) mutant cancer cells. This finding suggests that the compound could be developed as a targeted therapy for specific cancer types .
  • Anti-inflammatory Studies : Research indicated that thienopyrazole derivatives could effectively reduce inflammation in animal models by inhibiting the expression of pro-inflammatory markers such as TNF-alpha and IL-6 .

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